3-(Trifluoroacetyl)oxan-2-one
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Overview
Description
3-(Trifluoroacetyl)oxan-2-one is an organic compound with the molecular formula C7H7F3O3. It is a derivative of oxan-2-one, where the oxan ring is substituted with a trifluoroacetyl group at the third position. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoroacetyl)oxan-2-one typically involves the reaction of oxan-2-one with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Oxan-2-one+Trifluoroacetic anhydride→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoroacetyl)oxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-2-one derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-2-one derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
3-(Trifluoroacetyl)oxan-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoroacetyl)oxan-2-one involves its interaction with specific molecular targets. The trifluoroacetyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoroacetyl)oxan-4-one: Another derivative of oxan with a trifluoroacetyl group at the fourth position.
Trifluoroacetylated amino groups: Compounds with trifluoroacetyl groups attached to amino functionalities.
Uniqueness
3-(Trifluoroacetyl)oxan-2-one is unique due to its specific substitution pattern and the resulting chemical properties
Properties
IUPAC Name |
3-(2,2,2-trifluoroacetyl)oxan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O3/c8-7(9,10)5(11)4-2-1-3-13-6(4)12/h4H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNCIRAHNUHKLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)OC1)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664194 |
Source
|
Record name | 3-(Trifluoroacetyl)oxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30664194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606491-90-1 |
Source
|
Record name | 3-(Trifluoroacetyl)oxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30664194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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